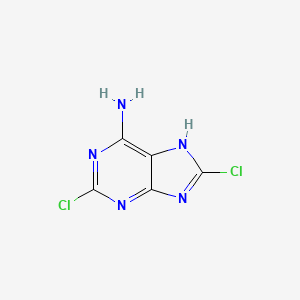

2,8-Dichloro-1H-adenine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloro-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWHRTDJQIMWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1N=C(N2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183394 | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2914-09-2 | |

| Record name | 2,8-Dichloro-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2914-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloro-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88VDH2U98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,8 Dichloro 1h Adenine

Established Synthetic Pathways to 2,8-Dichloro-1H-adenine

The synthesis of this compound is achieved through several established chemical routes, primarily involving the construction and subsequent modification of the purine (B94841) core. These methods range from classical multi-step sequences to more streamlined modern approaches.

Nucleophilic Substitution Reactions in Purine Synthesis

The construction of the purine ring system often relies on nucleophilic substitution reactions involving suitably functionalized pyrimidine (B1678525) precursors. A common strategy involves the cyclization of a 4,5-diaminopyrimidine. For instance, the synthesis of related 2-chloro-8-substituted-9H-purines can be achieved through a two-step process starting from a pyrimidine derivative. This involves the initial formation of a Schiff base from 2-chloropyrimidine-4,5-diamine (B81863) and an aldehyde, followed by cyclization induced by an agent like N-bromosuccinimide. rsc.org Such syntheses highlight the fundamental role of building the imidazole (B134444) ring onto a pre-existing pyrimidine ring to form the purine scaffold. rsc.org While not a direct synthesis of the title compound, this illustrates the core principle of using substituted pyrimidines as foundational precursors in purine chemistry.

Preparative Routes from Polychlorinated Purine Precursors

A more direct and historically significant route to this compound involves the use of polychlorinated purine precursors. The classical Fischer synthesis provides a clear example of this approach. clockss.org This method starts with uric acid, which is converted to 2,6,8-trichloropurine (B1237924). Selective amination of 2,6,8-trichloropurine at the C6 position yields the target compound, this compound (also referred to as 2,8-dichloroadenine). clockss.org

Similarly, 2,6-dichloropurine (B15474) serves as a common starting material for various substituted adenines. arkat-usa.orgresearchgate.net For example, glycosylation of 2,6-dichloropurine followed by amination with methanolic ammonia (B1221849) leads to the formation of 2-chloro-2'-deoxyadenosine. arkat-usa.org This reaction demonstrates the higher reactivity of the chlorine atom at the C6 position compared to the C2 position, allowing for selective substitution to form the adenine (B156593) moiety while retaining the chlorine at C2. arkat-usa.org

Table 1: Synthesis from Polychlorinated Purines

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,6,8-Trichloropurine | Ammonia | This compound | clockss.org |

| 2,6-Dichloropurine | 1. Hoffer's sugar, NaH; 2. Methanolic ammonia | 2-Chloro-2'-deoxyadenosine | arkat-usa.org |

One-Pot and Multi-Step Synthetic Approaches

In contrast, modern synthetic chemistry increasingly favors one-pot or multicomponent reactions to improve efficiency. researchgate.netresearchgate.net These strategies combine several reaction steps in a single reaction vessel without isolating intermediates, saving time, solvents, and resources. While a specific one-pot synthesis for this compound is not prominently detailed, the synthesis of various substituted purines from 5-aminoimidazole-4-carbonitriles in one or two steps showcases the application of this methodology within purine chemistry. researchgate.net For example, 8,9-disubstituted purine-2,6-diamines can be synthesized in a single step from the corresponding aminoimidazole carbonitrile using guanidine (B92328) carbonate. researchgate.net

Derivatization Strategies for Functionalization of this compound

The chlorine atoms at the C2 and C8 positions of this compound are key functional handles, enabling a variety of chemical transformations. These reactions allow for the introduction of diverse substituents, leading to a wide range of novel purine derivatives.

Amination Reactions at Purine Ring Positions

The chlorine atoms on the purine ring are susceptible to nucleophilic substitution by amines. This amination is a fundamental reaction for creating structural diversity in purine derivatives. rsc.org The reactivity of the chloro-substituents can be influenced by the reaction conditions and the other substituents on the purine ring. For instance, in the synthesis from 2,6,8-trichloropurine, the C6-chloro group is selectively replaced by an amino group to form the adenine structure, indicating its higher reactivity compared to the chloro groups at C2 and C8. clockss.org

Further amination of the 2,8-dichloro-scaffold is also possible. The amination of chloropurines can be achieved using various amine nucleophiles, sometimes under mild conditions facilitated by palladium catalysis. acs.org The reaction of 2,8-dichloro-N6,N6-dimethyladenine with trimethylamine (B31210) has been reported, leading to further substitution. clockss.org The Chichibabin amination, which involves reacting a heterocycle with an alkali amide like potassium amide, is another method for introducing amino groups, although this reaction can sometimes proceed through ring-opening mechanisms. wur.nl

Alkylation and Arylation Modifications

Alkylation of the purine core is a common strategy for derivatization, typically occurring at the nitrogen atoms of the heterocyclic system. rsc.org The direct alkylation of adenine and its derivatives often results in a mixture of regioisomers, with the N9, N7, and N3 positions being the most common sites of reaction. researchgate.netrsc.org The regioselectivity of alkylation can be influenced by the solvent and the electronic properties of the substituents on the purine ring. researchgate.netrsc.org For example, treatment of 2,8-dichloro-N6,N6-dimethyladenine with dimethyl sulfate (B86663) in an alkaline medium was reported to yield a mixture of the corresponding N9-methyl and N3-methyl derivatives. clockss.org

Arylation provides another avenue for functionalization. Modern cross-coupling methods, such as palladium-catalyzed direct C-H arylation, have been developed for purines. researchgate.net This allows for the formation of C-C bonds, for instance at the C8 position of free-(NH2) adenines using aryl chlorides. researchgate.net While these methods are often applied to other purine substrates, they represent a powerful tool that could potentially be adapted for the arylation of the this compound scaffold.

Table 2: Derivatization Reactions of Dichloro-adenine Scaffolds

| Substrate | Reaction Type | Reagents | Product(s) | Reference |

|---|---|---|---|---|

| 2,8-dichloro-N6,N6-dimethyladenine | Alkylation (Methylation) | Dimethyl sulfate, aq. alkali | Mixture of N9-methyl and N3-methyl derivatives | clockss.org |

| 2,6,8-Trichloropurine | Amination | Ammonia | This compound | clockss.org |

| 2,6-Dichloropurine | Amination (selective at C6) | Methanolic ammonia | 2-Chloro-6-amino-purine (2-Chloroadenine) | arkat-usa.org |

Synthesis of Acyclic and Constrained Cyclic Analogues

The synthesis of acyclic and constrained cyclic analogues of this compound is a key area of research for developing novel compounds with potential biological applications.

Acyclic Analogues:

The synthesis of acyclic nucleoside analogues often involves the alkylation of the purine base with a suitable acyclic side chain. A common strategy is the alkylation of a protected 2,8-dichloroadenine derivative with a chiral alkylating agent. For instance, chiral acyclic nucleosides can be prepared through the alkylation of the nucleobase with chiral alkyl halides, methylsulfonates, or tosylates. core.ac.uk Another approach involves the Mitsunobu reaction, where a chiral alcohol is coupled with the nucleobase. core.ac.uk The synthesis of acyclic nucleoside analogues can also be achieved chemoenzymatically, where aldehyde derivatives of the nucleobase are used as substrates for aldolases to create chiral acyclic chains. nih.gov

A general route to acyclic nucleoside analogues involves the reaction of 2,6-dichloropurine with various acyclic linkers. For example, 9-[(2-acetoxyethoxy)methyl]-6-chloropurine has been used as a precursor to synthesize acyclic nucleoside analogues. researchgate.net Although this example uses 2,6-dichloropurine, the methodology can be adapted for this compound.

Constrained Cyclic Analogues:

Constrained cyclic analogues, where the sugar moiety is locked into a specific conformation, are synthesized to study the conformational requirements of biological targets. These syntheses often start from chiral precursors and involve multi-step sequences to build the constrained ring system. Bicyclic nucleosides, a type of constrained analogue, are categorized based on the linkage between atoms of the furanose ring. researchgate.net

One approach to synthesizing conformationally restricted nucleoside analogues involves preparing a suitable sugar precursor with a bicyclic scaffold, followed by glycosylation with the purine base. researchgate.net For instance, the condensation of 2,6-dichloropurine with a thiosugar aldehyde has been used to prepare constrained analogues. nih.gov This method, while demonstrated with 2,6-dichloropurine, provides a viable pathway for the synthesis of this compound analogues. The synthesis of such analogues often requires careful control of stereochemistry. researchgate.net Microwave-assisted synthesis has also been employed for the efficient, one-step creation of 2',3'-cyclic phosphates of nucleosides, a form of constrained analogue. nih.govnih.gov

Introduction of Other Functional Groups (e.g., Thiols, Triazoles)

The chlorine atoms at the C2 and C8 positions of this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Thiols and Selenols:

The introduction of thiol and selenol groups can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For example, 2,6-dichloropurine derivatives react with in situ generated selenols to yield 2-chloro-6-selanylpurines. acs.org It has been observed that the C6 position is more reactive towards substitution than the C2 position. acs.org A similar reactivity pattern would be expected for 2,8-dichloroadenine, where the C8 position might exhibit different reactivity compared to the C2 position. The synthesis of 2-chloro-6-selanylpurine derivatives has been achieved with yields up to 84%. nih.gov The introduction of a thiol group at the C2 position of uridine (B1682114) has been shown to confer a more rigid conformation. nih.govacs.org

Triazoles:

Triazole moieties can be introduced onto the purine ring system through several synthetic strategies. One common method involves the conversion of the chloro groups to azides, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. beilstein-journals.orgsemanticscholar.orgnih.gov For instance, N(9)-alkylated 2,6-diazidopurine can be synthesized from 2,6-dichloropurine, which then serves as a versatile intermediate. nih.gov This diazide can undergo regioselective nucleophilic aromatic substitution with secondary amines at the C2 position, followed by a CuAAC reaction at the C6 position to introduce a triazole ring. nih.govacs.org

Alternatively, 2,6-bistriazolylpurine derivatives can be synthesized from 2,6-dichloropurine and subsequently used in SNAr reactions. beilstein-journals.orgsemanticscholar.org The triazolyl group at the C6 position can act as a good leaving group in reactions with S- and N-nucleophiles. semanticscholar.org This methodology allows for the synthesis of C6-phosphonated 2-triazolylpurine derivatives. beilstein-journals.orgsemanticscholar.org

| Precursor | Reagent(s) | Functional Group Introduced | Position | Reference(s) |

| 2,6-Dichloropurine derivative | R-SeH (in situ) | Selanyl | C6 | acs.org |

| 2,6-Dichloropurine | 1. NaN3 2. Alkyne, Cu(I) catalyst | Triazole | C2 and C6 | nih.gov |

| 2,6-Bistriazolylpurine | P(OEt)3 | Phosphonate | C6 | beilstein-journals.orgsemanticscholar.org |

Reactivity Profiling and Mechanistic Organic Studies of this compound

Understanding the reactivity of this compound is crucial for its application in chemical synthesis.

Halogen Reactivity: Substitution and Elimination Pathways

The chlorine atoms at the C2 and C8 positions of the purine ring are the primary sites of reactivity, predominantly undergoing nucleophilic substitution.

Substitution Pathways:

Nucleophilic substitution reactions on dihalopurines are common in organic chemistry. wikipedia.org The reactivity of the halogen substituents generally follows the order C6 > C2 > C8. For 2,6-dichloropurine, nucleophilic substitution occurs selectively at the more electrophilic C6 position. arkat-usa.org For 2,8-dichloropurine, nucleophilic attack has been observed to occur more readily at the C8 and C6 positions than at the C2 position. cdnsciencepub.com The reaction of 2,8-dichloropurine with thiourea (B124793) in refluxing n-propanol yields 2-chloro-8-purinethiol, indicating preferential substitution at the C8 position. cdnsciencepub.com Similarly, reaction with methylamine (B109427) gives 2-chloro-8-methylaminopurine. cdnsciencepub.com

The mechanism of these substitutions is typically SNAr. beilstein-journals.orgsemanticscholar.org The reaction can proceed via a concerted, single-step mechanism (SN2-type) involving backside attack, which leads to inversion of stereochemistry if the carbon is chiral. ucsd.edulibretexts.org Alternatively, a two-step SN1-type mechanism involving a carbocation intermediate can occur, potentially leading to a racemic mixture of products. ucsd.edulibretexts.org The choice of solvent (protic vs. aprotic) can significantly influence the reaction pathway and nucleophilicity. pdx.edu

Elimination Pathways:

Elimination reactions can compete with nucleophilic substitution, particularly when using a strong base. pdx.edumasterorganicchemistry.com In an elimination reaction, a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of a double bond. masterorganicchemistry.comlibretexts.org Zaitsev's rule predicts that the major product of an elimination reaction will be the more stable, more highly substituted alkene. libretexts.org For purine derivatives, the potential for elimination reactions would depend on the nature of the substituents and the reaction conditions.

| Position | Relative Reactivity in Nucleophilic Substitution | Typical Products | Reference(s) |

| C6 | Highest | 6-substituted purines | arkat-usa.org |

| C8 | Intermediate | 8-substituted purines | cdnsciencepub.com |

| C2 | Lowest | 2-substituted purines | cdnsciencepub.com |

Oxidation and Reduction Chemistry of the Purine Scaffold

The purine ring system can undergo both oxidation and reduction reactions, although specific studies on this compound are limited.

Oxidation:

Electrochemical oxidation of purine derivatives has been studied. For example, the electrochemical oxidation of 2,6-dithiopurine (B145636) at a pyrolytic graphite (B72142) electrode proceeds through multiple steps, ultimately leading to purine-2,6-disulfonic acid. psu.edu The electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine (B1196924) has also been investigated, providing insights into the reaction parameters of chlorinated aromatic compounds. nih.gov Studies on the electrochemical oxidation of benzotriazole (B28993) have shown that sulfate-enriched electrolytes can be beneficial for the degradation of organic pollutants. wur.nl These studies suggest that the purine core of this compound is susceptible to oxidation, potentially at the nitrogen or carbon atoms, leading to various oxidized products depending on the reaction conditions.

Reduction:

The reduction of the purine scaffold is less commonly reported. However, the chloro-substituents can be removed via reductive dehalogenation. For example, treatment of 2-chloro-8-methylaminopurine with palladium-on-charcoal in the presence of hydrogen results in the formation of 8-methylaminopurine. cdnsciencepub.com This indicates that the chloro groups can be selectively removed under catalytic hydrogenation conditions.

Protonation Equilibria and Tautomerism Studies

The protonation and tautomeric states of purine derivatives are crucial for their chemical reactivity and biological interactions.

Protonation Equilibria:

The nitrogen atoms of the purine ring are the primary sites of protonation. For adenine, protonation occurs at the N1 and N7 positions. d-nb.info The pKa value, which describes the acidity of a molecule, is influenced by its structure and the solvent. organicchemistrydata.orgyoutube.com For sulfonamides, pKa values are typically in the range of 9-10. d-nb.info The site of protonation can be determined by examining the stability of the resulting conjugate acid; resonance stabilization can favor protonation at a particular site. youtube.com For this compound, the electron-withdrawing nature of the chlorine atoms would be expected to influence the pKa values of the ring nitrogens.

Tautomerism:

Purine derivatives can exist in different tautomeric forms. For adenine, the N9-H and N7-H tautomers are the most common. The stability of these tautomers is influenced by factors such as aromaticity. acs.org It has been reported that for purines, the stability of tautomers follows the order: 9-H > 7-H > 3-H > 1-H. acs.org The specific tautomeric equilibrium of this compound would depend on the electronic effects of the chloro substituents and the solvent environment.

| Property | Description | Influencing Factors | Reference(s) |

| Protonation Sites | Primarily the nitrogen atoms of the purine ring (e.g., N1, N7). | Electronic effects of substituents, solvent. | d-nb.info |

| Tautomeric Forms | Most commonly the N9-H and N7-H tautomers. | Aromaticity, electronic effects of substituents, solvent. | acs.org |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.il By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated from which a model of the atomic arrangement can be constructed. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking.

For example, the crystal structure of a closely related derivative, 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine, has been determined. nih.gov The analysis revealed the conformation of the ribose sugar ring and its orientation relative to the dichloropurine base. nih.gov The study also detailed the network of intermolecular C—H⋯O and C—H⋯N hydrogen bonds that stabilize the crystal lattice. nih.gov Such studies on 2,8-Dichloro-1H-adenine would provide unambiguous proof of its structure and reveal how the molecules pack in the solid state, which is crucial for understanding its physical properties.

Table 3: Crystallographic Data for 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.0195 (2) |

| b (Å) | 14.1558 (4) |

| c (Å) | 18.2709 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2074.83 (10) |

| Z | 4 |

| Reference | nih.gov |

Advanced Chromatographic and Electrophoretic Techniques

The purification and analysis of this compound and its derivatives are commonly achieved using advanced separation techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation, identification, and quantification of purine (B94841) derivatives. chromatographyonline.comeuropeanpharmaceuticalreview.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the two phases. By using a UV detector, the elution of the purine compounds can be monitored due to their strong UV absorbance. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. chromatographyonline.com

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.govscispace.com This method offers high resolution, requires minimal sample volume, and can effectively resolve various adenine (B156593) derivatives. nih.gov CE is particularly useful for analyzing charged species like nucleotides and can be complementary to HPLC for comprehensive sample analysis. scispace.com Gel electrophoresis has also been used to study the interaction of adenine derivatives with DNA. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 2,8 Dichloro 1h Adenine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to determine optimized molecular geometries, predict vibrational frequencies, and analyze electronic properties. rsc.orgmdpi.com For a molecule like 2,8-Dichloro-1H-adenine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its most stable three-dimensional conformation. acs.org

The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. For this compound, these calculations would reveal the planarity of the purine (B94841) ring system and the precise orientation of the chloro and amino substituents. The presence of two chlorine atoms at the C2 and C8 positions significantly influences the electron distribution across the purine skeleton compared to unsubstituted adenine (B156593). ncats.ionih.gov This redistribution of electron density, quantifiable through DFT, is critical for understanding the molecule's chemical behavior and interaction with biological targets. nih.gov

The electronic structure analysis derived from DFT provides a detailed picture of charge delocalization and the stability arising from hyperconjugative interactions. researchgate.net Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can further detail these interactions by quantifying the charge transfer between occupied and unoccupied orbitals.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: This table is illustrative of typical DFT output. Actual values would be obtained from specific computational studies.

| Parameter | Atom Pair/Triplet/Quad | Predicted Value |

| Bond Length | C2-Cl | ~1.74 Å |

| C8-Cl | ~1.73 Å | |

| N1-C2 | ~1.35 Å | |

| N7-C8 | ~1.32 Å | |

| Bond Angle | N1-C2-N3 | ~128° |

| C5-C4-N9 | ~108° | |

| Dihedral Angle | N1-C2-N3-C4 | ~0° (Planar) |

**4.2. Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity. ijarset.com These descriptors are calculated using the outputs of quantum chemistry methods like DFT.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. malayajournal.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A small energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. ijarset.com

For this compound, the HOMO is expected to be localized primarily on the purine ring and the amino group, which are the most electron-rich regions. The LUMO, conversely, would likely have significant contributions from the carbon atoms bonded to the electronegative chlorine atoms. The analysis of the HOMO-LUMO gap provides insight into the intramolecular charge transfer that can occur within the molecule. researchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. ijarset.com A higher chemical potential indicates a better electron-donating capability.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself, calculated as χ = -μ. ijarset.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. ljmu.ac.uk Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net It is calculated using the formula ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netresearchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for this compound Note: These values are for illustrative purposes, derived from the conceptual application of the formulas.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Electronegativity (χ) | -μ | Electron attracting power |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netwolfram.com It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack, as well as predicting hydrogen bonding interactions. researchgate.netwuxiapptec.com The MEP map is color-coded: red regions indicate a negative electrostatic potential (electron-rich), blue regions indicate a positive potential (electron-poor), and green regions are neutral. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red): Around the nitrogen atoms of the purine ring (N3, N7) and the chlorine atoms, due to their high electronegativity and lone pairs of electrons. These are the most likely sites for electrophilic attack and for acting as hydrogen bond acceptors.

Positive Potential (Blue): In the vicinity of the hydrogen atoms, particularly the one attached to N1 and those on the exocyclic amino group (N10). These are the most electron-deficient regions and are susceptible to nucleophilic attack or can act as hydrogen bond donors.

This detailed charge landscape is crucial for understanding how the molecule interacts with other molecules, including water, proteins, or other nucleic acid bases. nih.gov

Simulation of Non-Covalent Intermolecular Interactions

Non-covalent interactions are attractive or repulsive forces between molecules that are weaker than covalent bonds. acs.orglibretexts.org They are fundamental in determining the three-dimensional structure of molecular crystals and biological macromolecules. These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net Computational methods can simulate these forces to predict how molecules of this compound would arrange themselves in a solid state or how they would bind to a receptor site.

Hydrogen bonds are a specific, strong type of dipole-dipole interaction that plays a critical role in the structure of nucleic acids and proteins. libretexts.orglibretexts.org A hydrogen bond forms between a hydrogen atom covalently bonded to a highly electronegative atom (a donor) and another nearby electronegative atom (an acceptor). libretexts.org

This compound has several potential sites for forming hydrogen bonds:

Hydrogen Bond Donors: The N1-H group and the exocyclic amino (-NH2) group.

Hydrogen Bond Acceptors: The lone pairs on the ring nitrogen atoms (N3, N7, and N9) and potentially the lone pairs on the two chlorine atoms.

Computational analysis can be used to optimize the geometry of hydrogen-bonded complexes, such as dimers of this compound, to determine the most stable pairing configurations. yasara.orgjiangnan.edu.cn This analysis can predict whether the molecule forms Watson-Crick-like pairs or other arrangements like Hoogsteen pairs. nih.govnih.gov The strength and geometry of these hydrogen bonds are essential for the molecule's recognition and binding properties in biological systems. mdpi.com

Table 3: Potential Hydrogen Bond Donor and Acceptor Sites in this compound

| Site Type | Atom(s) | Role in Hydrogen Bonding |

| Donor | H atom on N1 | Provides proton |

| Donor | H atoms on NH2 | Provides protons |

| Acceptor | Lone pair on N3 | Accepts proton |

| Acceptor | Lone pair on N7 | Accepts proton |

| Acceptor | Lone pair on N9 | Accepts proton |

| Acceptor | Lone pairs on Cl atoms | Can potentially accept protons |

Pi-Stacking Interactions with Planar Systems

Pi-stacking interactions are crucial non-covalent forces that play a significant role in the architecture of supramolecular structures and in the binding of ligands to biological receptors. mdpi.com These interactions arise from the attractive forces between aromatic rings. In the case of this compound, the presence of two electron-withdrawing chlorine atoms significantly modulates the electronic distribution of the purine's pi-system. This alteration enhances its nature as a pi-acidic system, making it a strong candidate for interactions with electron-rich planar aromatic systems.

Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these interactions. Analyses like the Quantum Theory of Atoms In Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can reveal and characterize the nature and strength of these stacking interactions. mdpi.com The Molecular Electrostatic Potential (MEP) surface is another powerful tool; for this compound, the MEP would likely show a less negative (or even positive) potential over the face of the rings compared to unsubstituted adenine, favoring interaction with electron-rich aromatic partners. mdpi.com

The strength of these interactions can be calculated as interaction energy (ΔE), typically in kcal/mol. While specific data for this compound stacking with various planar systems is not extensively published, analogous systems with dichlorophenyl moieties demonstrate the significant contribution of these interactions to molecular assembly. mdpi.com For instance, the interaction energy for a pi-stacking dimer of a compound containing a 3,4-dichlorophenyl group has been calculated to be in the range of -11.1 to -11.2 kcal/mol, indicating a strong attractive force. mdpi.com

Table 1: Representative Interaction Energies in Substituted Aromatic Systems

| Interacting System | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) |

| Dimer of a 3,4-dichlorophenyl derivative | π-π Stacking | DFT | -11.1 to -11.2 mdpi.com |

| N9-ethyladenine with TFDIB | Halogen Bond (N···I) | DFT (B3LYP/6-311+G*) | -4.8 mdpi.com |

| Dimer of cis-A | Hydrogen Bond (O-H···O) | DFT | -15.0 to -15.4 mdpi.com |

| Dimer of cis-A | Halogen Bond (Cl···O) | DFT | -3.6 mdpi.com |

This table presents data from analogous systems to illustrate the magnitude of various non-covalent interactions studied with computational methods. cis-A refers to 6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid and TFDIB is 1,2,4,5-tetrafluoro-3,6-diiodobenzene.

Thermodynamic and Kinetic Modeling of Reactions and Interactions

Thermodynamic and kinetic modeling provides profound insights into the stability of molecules and the feasibility of their chemical transformations. DFT calculations are a cornerstone of these investigations, allowing for the prediction of parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and activation energies. nih.govnrel.gov

For halogenated purines like this compound, a key area of investigation is the relative stability of its different tautomers. Theoretical studies on adenine substituted with a halogen at the C8 position have shown that the N9H tautomer is the most stable form in the gas phase. acs.org The introduction of chlorine atoms influences the geometry and vibrational frequencies of the molecule due to their mass and electronic effects. acs.org

Another critical aspect is the modeling of reactions such as dehalogenation, which is relevant to the metabolism and potential mechanisms of action or degradation of the compound. DFT studies on adenine-halouracil base pairs have shown that upon electron attachment, dehalogenation can occur. nih.gov For these reactions, both thermodynamic feasibility (indicated by a negative ΔG) and kinetic barriers (activation energy) can be calculated. For the cleavage of the C-Cl bond in an adenine-chlorouracil anion radical, the reaction is predicted to be exergonic (ΔG = -0.28 kcal/mol) but with a positive enthalpy change (ΔH = 1.27 kcal/mol) and a small activation barrier. nih.gov This suggests that while the reaction is thermodynamically favorable, it requires a small energy input to proceed.

Table 2: Calculated Thermodynamic and Kinetic Parameters for a Model Dehalogenation Reaction

| Reaction Species | Parameter | Computational Method | Calculated Value (kcal/mol) |

| Adenine-Chlorouracil Radical Anion | Enthalpy of Reaction (ΔH) | DFT (B3LYP) | 1.27 nih.gov |

| Adenine-Chlorouracil Radical Anion | Gibbs Free Energy of Reaction (ΔG) | DFT (B3LYP) | -0.28 nih.gov |

| Adenine-Bromouracil Radical Anion | Enthalpy of Reaction (ΔH) | DFT (B3LYP) | -0.95 nih.gov |

| Adenine-Bromouracil Radical Anion | Gibbs Free Energy of Reaction (ΔG) | DFT (B3LYP) | -1.52 nih.gov |

This table is based on data for dehalogenation of adenine-halouracil pairs, serving as a model for the potential reactivity of this compound.

Theoretical Structure-Activity Relationship (SAR) Elucidation

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity using computational methods. rsc.org For this compound, theoretical SAR elucidation would focus on how the two chlorine atoms define its potential as a pharmacophore. These substituents dramatically alter the molecule's size, shape, and electronic profile compared to native adenine.

The chlorine atoms at the C2 and C8 positions can be involved in several key interactions within a biological target, such as a receptor binding pocket:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in an amino acid residue of a protein. This type of specific, directional interaction can significantly contribute to binding affinity and selectivity. mdpi.comresearchgate.net

Hydrophobic Interactions: The chloro-substituents increase the lipophilicity of the purine core, potentially favoring interactions with hydrophobic pockets in a receptor. nih.gov

Steric Influence: The presence of chlorine atoms provides steric bulk that can dictate the orientation of the molecule within a binding site, leading to selectivity for one target over another.

Electronic Modulation: As electron-withdrawing groups, the chlorine atoms modify the hydrogen-bonding capabilities of the purine's nitrogen atoms (N1, N3, N7, N6-amino), which can be critical for receptor recognition. nih.gov

Computational docking and molecular dynamics simulations are primary tools for theoretical SAR. nih.gov By modeling the interaction of this compound with various protein targets, one can predict binding modes and affinities, guiding the design of more potent and selective derivatives.

Table 3: Theoretical SAR Profile of this compound

| Structural Feature | Position | Predicted Influence on Activity | Potential Interaction Type |

| Chlorine | C2 | Key for selectivity and affinity; modifies H-bonding at N1/N3. | Halogen Bonding, Hydrophobic, Steric |

| Chlorine | C8 | Key for selectivity and affinity; modifies H-bonding at N7/N9. | Halogen Bonding, Hydrophobic, Steric |

| Purine Core | - | Scaffold for presenting substituents in a defined 3D space. | π-π Stacking, Hydrogen Bonding |

| Amino Group | C6 | Critical hydrogen bond donor/acceptor. | Hydrogen Bonding |

Interaction with Nucleic Acids and Synthetic Oligonucleotides

The introduction of halogen atoms onto the adenine scaffold significantly alters its electronic properties, size, and capacity for interaction within nucleic acid structures. The following subsections explore the theoretical and observed impacts of such modifications.

The site-specific incorporation of modified nucleosides like this compound into DNA and RNA oligonucleotides is primarily achieved through solid-phase phosphoramidite (B1245037) chemistry. mdpi.combeilstein-journals.org This well-established method allows for the synthesis of nucleic acid strands with precisely placed analogues. The process involves preparing a protected phosphoramidite derivative of the corresponding nucleoside, 2,8-dichloro-adenosine. While the synthesis of a phosphoramidite for 2,8-dichloro-adenosine is not explicitly detailed in the surveyed literature, protocols for similar halogenated or substituted purines are available. For instance, the synthesis of a [2‐¹⁹F, 2,8‐¹³C2]‐adenosine (B11128) phosphoramidite has been described, demonstrating the feasibility of creating multi-substituted purine synthons. researchgate.net Likewise, methods for preparing phosphoramidites for 8-thio-2'-deoxyguanosine and various 2'-O-modified adenosines are established, showcasing the versatility of the phosphoramidite approach for incorporating diverse functionalities into oligonucleotides. ru.nlnih.govbeilstein-journals.org These synthetic strategies typically involve protecting the exocyclic amino group and the sugar hydroxyls before phosphitylation to create the reactive monomer used in automated DNA/RNA synthesizers. mdpi.comd-nb.info

The introduction of halogen atoms at both the C2 and C8 positions of adenine is expected to have a pronounced effect on the stability of nucleic acid duplexes. Studies on related halogenated nucleoside analogues provide significant insights. For example, the incorporation of 8-oxo-7,8-dihydroguanine, another C8-modified purine, into RNA dodecamers leads to significant thermal destabilization, with a melting temperature (Tm) decrease of about 10°C per modification when paired with cytosine. nih.gov Similarly, studies on DNA duplexes containing dihalo-substituted nonpolar thymidine (B127349) analogues showed that while these compounds stack more strongly, they result in destabilized pairing when opposite natural bases. gatech.edu

The stabilization or destabilization depends heavily on the context, including the identity of the opposing base and the nature of the helix (A-form for RNA, B-form for DNA). For instance, 8-oxoGua destabilizes RNA:RNA duplexes when paired with cytosine but can increase stability when paired with adenosine. nih.gov For 2,8-dichloro-adenine, the two bulky and electronegative chlorine atoms would likely introduce steric hindrance and altered electronic distribution, disrupting the canonical Watson-Crick hydrogen bonding geometry and affecting stacking interactions. Research on 7-halogenated 8-aza-7-deazapurines has shown that bulky halogen substituents can be well-accommodated in the grooves of both parallel and antiparallel DNA and can even induce significant duplex stabilization. nih.gov However, the dual substitution in 2,8-dichloro-adenine presents a more complex scenario that would require empirical measurement via techniques like UV thermal denaturation and circular dichroism spectroscopy to determine its precise impact on duplex stability. nih.gov

Studies on halogenated analogues provide a framework for these expected effects. Dihalo-substituted toluene-based nucleosides, designed as nonpolar shape mimics, were found to stack more strongly than natural thymine, an effect that correlated with increased surface area and hydrophobicity. gatech.edu However, these same analogues displayed destabilized pairing opposite natural bases. gatech.edu In the case of 8-aza-7-deaza-2'-deoxyisoguanosine, halogenation at the 7-position (analogous to the purine 8-position) led to a significant stabilization of the duplex. nih.gov Conversely, research on 8-oxo-adenosine demonstrated a base-pairing preference in the order of T > G > A > C, highlighting how C8 modification creates new pairing possibilities outside of the Watson-Crick model. rsc.org The combination of C2 and C8 chlorination in this compound would therefore be expected to abolish standard Watson-Crick pairing while potentially enhancing stacking interactions and possibly enabling novel, non-canonical pairing arrangements.

Ligand-Biomolecule Interaction Studies (excluding human clinical data)

The 2,8-dichloro-adenine scaffold has been explored as a core structure for developing ligands that target various proteins, particularly adenosine receptors. The chlorine substitutions are used to modulate binding affinity, selectivity, and functional activity.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netresearchgate.net While no specific docking studies for this compound were found, numerous studies have been performed on structurally related chlorinated and disubstituted purine derivatives, providing a clear indication of the methodology and expected interactions. researchgate.netnih.govijnc.ir

In these studies, the 3D structure of the target protein (often an adenosine receptor) is used as a receptor model. The chlorinated ligand is then computationally placed into the receptor's binding site. The software calculates the most favorable binding poses and estimates the binding energy or score. Key interactions identified in docking studies of related adenine derivatives with adenosine receptors include hydrogen bonds with specific amino acid residues (e.g., asparagine, serine) and hydrophobic or aromatic stacking interactions within the binding pocket. researchgate.netnih.gov For a molecule like this compound, docking simulations would likely explore how the chlorine atoms fit into hydrophobic subpockets within the active site and whether they form specific halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

The binding affinity and selectivity of chlorinated adenine derivatives have been extensively characterized in non-human and cell-free systems, primarily targeting adenosine receptors (ARs). These studies typically use radioligand binding assays with membrane preparations from cells engineered to express a specific receptor subtype, such as Chinese Hamster Ovary (CHO) cells. d-nb.infod-nb.infonih.gov

Research shows that chlorine substitution significantly impacts receptor affinity and selectivity. For example, adding a chlorine atom at the C2 position of 9-propyladenine was found to increase affinity for rat A1 and A2A receptors and human A3 receptors. d-nb.info In another study, 2-chloroadenosine (B27285) was shown to bind to rat brain cortical membranes with a dissociation constant (Kd) of 23.5 nM. cdnsciencepub.com The introduction of substituents at both the C2 and C8 positions has been used to develop dual A2A/A3 AR antagonists. nih.gov A study of 2,8-disubstituted adenosine derivatives found that while C8-alkylamino substitution decreased affinity for the rat A2A receptor, it significantly improved selectivity against the human A3 receptor. nih.gov

The functional activity of these compounds is often assessed via adenylyl cyclase or cAMP accumulation assays in cell lines. d-nb.infonih.gov These assays determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. For instance, 2-chloro-N6-cyclopentyladenosine (CCPA), a potent A1AR agonist, was surprisingly found to act as a moderately potent antagonist at the human A3AR expressed in CHO cells. nih.gov

The following tables summarize binding affinity data for various chlorinated and disubstituted adenine derivatives at different adenosine receptor subtypes, illustrating the structure-activity relationships (SAR) that guide the design of selective ligands.

Table 5.1: Binding Affinities (Ki, nM) of 2-Chloro- and Related Adenine Derivatives at Rodent Adenosine Receptors

| Compound | Substitution Pattern | Rat A1 (Ki, nM) | Rat A2A (Ki, nM) | Reference |

|---|---|---|---|---|

| 9-Propyladenine | 9-propyl | 24000 | >10000 | d-nb.info |

| 2-Chloro-9-propyladenine | 2-chloro, 9-propyl | 8100 | 2200 | d-nb.info |

| 2-(1-Hexynyl)adenosine | 2-(1-hexynyl) | 260 | 3.5 | nih.gov |

| 2-(1-Hexynyl)-8-methylaminoadenosine | 2-(1-hexynyl), 8-methylamino | 1300 | 115 | nih.gov |

Table 5.2: Binding Affinities (Ki, nM) of Chlorinated Adenosine Derivatives at Human Adenosine Receptors Expressed in Cell Lines

| Compound | Substitution Pattern | hA1 (Ki, nM) | hA2A (Ki, nM) | hA3 (Ki, nM) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 2-chloro, N6-cyclopentyl | 0.83 | >1000 | 38 | nih.gov |

| Truncated 2,6-Dichloro-N6-(3-bromobenzyl)adenosine analogue | 2,6-dichloro, N6-(3-bromobenzyl) | >10000 | >10000 | 13.0 | nih.gov |

| 2-(3-Chlorobenzyl)oxy-adenosine | 2-(3-chlorobenzyl)oxy | >10000 | 1100 | 72 | nih.gov |

| 2-Chloro-8-iodo-purine analogue | 2-chloro, 8-iodo, N6-(3-fluorobenzyl) | 1180 | 38.3 | 11.2 | nih.gov |

Enzyme-Substrate and Enzyme-Inhibitor Relationships (e.g., Xanthine Dehydrogenase, NQO1 Protein)

No studies detailing the interaction of this compound with Xanthine Dehydrogenase or NQO1 protein were identified.

Coordination Chemistry and Metal Complex Formation

Structural Influence on Complex Stability and Reactivity in Model Systems:There is no information on how the dichlorinated structure of this adenine derivative influences the stability and reactivity of any potential metal complexes.

A table of mentioned compounds has been omitted as no specific compounds could be discussed in the context of the requested outline for this compound.

Conclusion and Future Directions

2,8-Dichloro-1H-adenine is a valuable halogenated purine (B94841) derivative with established utility in medicinal chemistry and as a research tool. Its importance lies in its role as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

Future research involving this compound is likely to focus on several key areas. The development of more efficient and sustainable synthetic methods for its preparation and derivatization will continue to be of interest. The exploration of its utility in the synthesis of novel classes of compounds, including those with applications in areas beyond traditional medicinal chemistry, such as materials science, is a potential avenue for future investigation. Furthermore, the continued use of its derivatives to probe the intricacies of biological systems will undoubtedly lead to new discoveries and a deeper understanding of the roles of purines in health and disease.

Future Directions and Emerging Research Avenues for 2,8 Dichloro 1h Adenine

Development of Novel and Sustainable Synthetic Methodologies

Traditional chemical synthesis routes for producing nucleoside analogues and related heterocyclic compounds often rely on protection-deprotection steps and the use of hazardous chemicals and solvents, which can result in low selectivity and yields mdpi.com. The future of synthesizing 2,8-Dichloro-1H-adenine and its derivatives is geared towards greener, more efficient, and scalable methodologies that minimize environmental impact and enhance process safety.

Chemoenzymatic Synthesis: A highly promising avenue is the expanded use of chemoenzymatic approaches. The enzymatic synthesis of nucleoside analogues has been demonstrated as a sustainable and efficient alternative to purely chemical routes mdpi.com. Enzymes, such as purine (B94841) nucleoside phosphorylases (PNPs), can catalyze the formation of nucleosides with high regio- and stereoselectivity under mild conditions, often in aqueous media nih.govresearchgate.net. This approach avoids harsh reagents and complex purification steps associated with traditional methods mdpi.com. Future work could focus on discovering or engineering novel enzymes that can directly halogenate the purine core or efficiently couple this compound with various sugar moieties, providing a streamlined and environmentally friendly production method mdpi.comchemistryviews.org.

Continuous Flow Chemistry: This technology is an established and valuable synthesis tool that offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved process control and safety, and the ability to telescope reaction sequences nih.gov. Implementing a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates, allow for precise control over reaction parameters to maximize yield and purity, and facilitate easier scale-up for potential applications.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, represent a highly efficient and atom-economical synthetic strategy. Developing a multicomponent reaction to construct the di-halogenated purine scaffold could dramatically shorten the synthetic sequence, reduce waste, and allow for the rapid generation of a diverse library of analogues by varying the initial building blocks researchgate.net.

These modern synthetic strategies represent a paradigm shift towards more sustainable and efficient chemical production, ensuring that the future exploration of this compound is not hampered by the limitations of classical synthesis nih.gov.

Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Interactions

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. While traditional endpoint assays are useful, emerging techniques offer the ability to observe these interactions in real-time and at atomic resolution.

| Technique | Information Gained | Advantages for Studying this compound |

| Surface Plasmon Resonance (SPR) | Binding Affinity (K_D), Kinetic rates (k_on, k_off), Specificity | Label-free, Real-time data, Requires small sample quantities, High sensitivity creative-proteomics.comfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) | Binding Site Mapping, Structural Changes, Dynamics | Atomic-level resolution, Identifies specific atoms involved in interaction, Can study weak interactions duke.edubohrium.com |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Direct measurement of binding thermodynamics, Label-free |

| Advanced Fluorescence Microscopy | Subcellular Localization, Dynamic Tracking | Visualizes compound within cells, Can be used for single-molecule tracking |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for providing atomic-level insights into protein-ligand interactions in solution duke.edubohrium.com. Techniques such as Chemical Shift Perturbation (CSP) mapping are particularly valuable. In a typical CSP experiment, a ¹⁵N-labeled protein is titrated with unlabeled this compound, and changes in the chemical shifts of the protein's backbone amides are monitored via a ¹⁵N-¹H HSQC spectrum duke.edu. The specific residues exhibiting significant shifts identify the compound's binding site on the protein surface. Furthermore, solid-state NMR can be used to study the structure of the compound bound to a target that is difficult to analyze in solution, providing detailed information on hydrogen bonding and local conformation rsc.org.

By employing these advanced analytical methods, researchers can move beyond static pictures of binding and develop a dynamic and highly detailed understanding of the molecular interactions of this compound.

Integration of Multi-Omics Data in Chemical Biology Research

To fully comprehend the biological impact of this compound, it is essential to adopt a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic and comprehensive view of the cellular response to a chemical perturbation. This multi-omics approach can uncover the compound's mechanism of action, identify off-target effects, and reveal novel biomarkers.

A future research workflow could involve treating a relevant cell line or model organism with this compound and subsequently performing a battery of omics analyses:

Transcriptomics (RNA-Seq): This would reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being modulated.

Proteomics (Mass Spectrometry): This analysis quantifies changes in the abundance of thousands of proteins, offering a direct look at the cellular machinery affected by the compound. Post-translational modifications can also be monitored.

Metabolomics: This provides a snapshot of the cellular metabolism by measuring the levels of small-molecule metabolites. It can reveal which metabolic pathways are perturbed by the compound's activity.

Integrating these disparate datasets is a significant computational challenge but yields insights that no single omics approach can provide. For instance, an observed change in the transcription of a metabolic enzyme (transcriptomics) can be correlated with a change in the abundance of that protein (proteomics) and a subsequent shift in the levels of its metabolic products (metabolomics). This integrated analysis allows researchers to build comprehensive models of the compound's cellular effects, leading to a much deeper and more functional understanding of its biological role.

| Omics Layer | Technology | Key Questions Answered for this compound Research |

| Transcriptomics | RNA-Sequencing | Which gene expression pathways are activated or suppressed by the compound? |

| Proteomics | Mass Spectrometry | Which proteins change in abundance or modification state upon treatment? |

| Metabolomics | Mass Spectrometry, NMR | How does the compound alter the metabolic state of the cell? Which biochemical pathways are impacted? |

| Multi-Omics Integration | Computational Biology | What is the compound's primary mechanism of action? What are its off-target effects? What are potential biomarkers of its activity? |

Rational Design of Highly Selective Molecular Probes and Research Tool Compounds

The this compound scaffold represents an excellent starting point for the rational design of more sophisticated chemical tools. Through targeted chemical modifications, this core structure can be transformed into highly selective molecular probes for studying specific biological processes or validating novel drug targets.

Structure-Based Probe Design: The design process can begin with computational modeling, such as docking this compound into the crystal structure of a protein of interest. This modeling can predict the binding mode and identify key interactions. Based on this information, medicinal chemists can design modifications to the purine scaffold to enhance binding affinity and selectivity. For example, extending a substituent from the C8 position into a nearby hydrophobic pocket on the protein surface could significantly improve potency.

Functional Probe Development: Beyond improving affinity, the scaffold can be functionalized to create probes for specific applications:

Fluorescent Probes: A fluorophore can be attached to a non-essential position of the purine ring. Such a probe would allow researchers to visualize the subcellular localization of the compound's targets using advanced microscopy techniques. Chemoenzymatic methods are also capable of generating highly fluorescent nucleoside analogs nih.govresearchgate.net.

Affinity-Based Probes: A biotin (B1667282) tag could be appended via a flexible linker, enabling the pull-down and identification of binding partners from cell lysates.

Covalent Probes: Incorporating a mildly reactive electrophile (e.g., an acrylamide) would allow the probe to form a permanent covalent bond with a nearby nucleophilic residue (like cysteine) in the target's binding site. This is a powerful strategy for irreversible target engagement and identification.

| Modification to Scaffold | Purpose | Example Functional Group |

| Enhance Selectivity/Potency | Exploit unique features of the target's binding pocket. | Bulky hydrophobic groups, Hydrogen bond donors/acceptors |

| Enable Visualization | Track the probe's location in cells and tissues. | Fluorophores (e.g., BODIPY, fluorescein) |

| Target Identification | Isolate and identify binding partners from complex mixtures. | Biotin, Click-chemistry handles (alkyne, azide) |

| Irreversible Target Engagement | Permanently label the target protein for identification and study. | Acrylamide, Chloroacetamide |

Through such rational design, this compound can be leveraged as more than just a simple inhibitor; it can become the foundation for a suite of bespoke chemical tools to interrogate complex biological systems with high precision.

Exploration of New Catalytic and Material Science Applications for Halogenated Purines

While the research on purine derivatives has been dominated by biological applications, their unique chemical and electronic properties make them attractive candidates for exploration in materials science and catalysis. The presence of multiple nitrogen atoms and the tunable electronic nature of the halogenated ring system open up new, non-biological research avenues.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. Purine derivatives can serve as versatile organic linkers due to their multiple coordination sites (the nitrogen atoms). Researchers have already synthesized purine-based MOFs and demonstrated their potential in applications like the kinetic separation of xylene isomers and photocatalysis rsc.orgacs.orgnih.gov. The specific structure of a 2,8-dichloro-purine linker could be used to fine-tune the pore size, shape, and chemical environment within a MOF, potentially leading to new materials for gas storage, selective separation, or heterogeneous catalysis rsc.orgnih.gov.

Organic Electronics: Nitrogen-containing heterocycles are widely used in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) uniss.itrsc.orgresearchgate.net. These compounds often serve as electron-transporting or host materials. The electron-withdrawing nature of the chlorine atoms in this compound could lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable property for electron-transport materials. Future research could involve synthesizing and incorporating this or related halogenated purines into OLED device architectures to evaluate their performance nih.govnsrrc.org.tw.

Supramolecular Chemistry: Purines are masters of self-assembly, using a combination of hydrogen bonding (via their ring nitrogens and exocyclic amine) and π-π stacking to form ordered structures rsc.org. Guanosine derivatives, for example, are well-known to form hydrogels through the self-assembly of G-quartets researchgate.net. The specific hydrogen bonding patterns and electronic properties of this compound could be exploited to direct the formation of novel supramolecular polymers, liquid crystals, or gels with unique properties mdpi.comacs.orgproquest.com. The chlorine atoms could participate in halogen bonding, adding another layer of control over the self-assembly process.

Q & A

Q. What are the established synthetic routes for 2,8-Dichloro-1H-adenine, and how can purity be optimized?

The synthesis of this compound typically involves chlorination of adenine derivatives under controlled conditions. Key steps include:

- Substrate selection : Starting materials like adenine or its protected analogs are preferred to minimize side reactions.

- Chlorination agents : Use of POCl₃ or SOCl₂ in anhydrous conditions to achieve selective dichlorination at the 2 and 8 positions .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) ensures >95% purity. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR is critical to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Stability assays : Conduct accelerated degradation studies (40°C, 75% RH for 6 months) to assess thermal and hydrolytic stability.

- Analytical methods : Monitor degradation products using LC-MS and compare against reference standards.

- Storage recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation?

Contradictions in NMR or mass spectrometry data often arise from:

- Tautomeric equilibria : Adenine derivatives may exist in multiple tautomeric forms, affecting peak splitting in NMR. Use variable-temperature NMR (VT-NMR) to identify dominant tautomers .

- Isotopic interference : Chlorine’s natural isotopic abundance (³⁵Cl: 75%, ³⁷Cl: 25%) complicates MS interpretation. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis is essential .

- Reference alignment : Cross-validate data with computational models (DFT calculations for NMR chemical shifts) .

Q. What experimental designs are optimal for probing the biological activity of this compound in enzyme inhibition studies?

- Target selection : Prioritize enzymes with adenine-binding pockets (e.g., kinases, methyltransferases).

- Assay conditions : Use kinetic assays (IC₅₀ determination) with ATP competitors. Include negative controls (unmodified adenine) to isolate chlorine’s steric/electronic effects.

- Data interpretation : Apply Michaelis-Menten kinetics and Hill coefficient analysis to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?

- Protocol standardization : Document reaction parameters (temperature, stoichiometry, moisture levels) rigorously.

- Inter-lab validation : Share batches for cross-testing via round-robin studies. Use centralized databases (e.g., PubChem) to upload spectral data for benchmarking .

- Contamination checks : Screen for trace metals (ICP-MS) or residual solvents (GC-MS) that may alter reactivity .

Q. What strategies reconcile open-data requirements with proprietary concerns in publishing this compound research?

- Data anonymization : Share processed datasets (e.g., crystallographic coordinates) without disclosing synthetic routes in proprietary contexts.

- Ethical frameworks : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting sensitive industrial methods. Use repositories like Zenodo with embargo options .

Methodological Resources

- Data presentation : Follow guidelines from Advanced Journal of Chemistry for structuring experimental sections, including raw data appendices and statistical justification of analytical methods .

- Conflict resolution : Apply qualitative research practices (e.g., iterative data triangulation) to resolve contradictions in spectral or biological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.